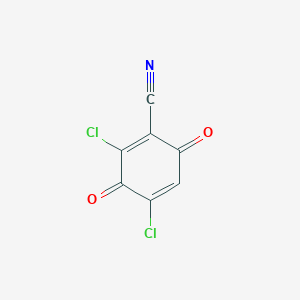
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile is a chemical compound known for its unique structure and reactivity It is a derivative of cyclohexa-1,4-diene and contains two chlorine atoms, two oxo groups, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile typically involves the chlorination of 3,6-dioxocyclohexa-1,4-diene-1-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 4 positions. Common reagents used in this process include chlorine gas and suitable solvents such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxocyclohexa-1,4-diene derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile is unique due to its specific substitution pattern and the presence of both chlorine and nitrile groups
Eigenschaften
| 141704-41-8 | |
Molekularformel |
C7HCl2NO2 |
Molekulargewicht |
201.99 g/mol |
IUPAC-Name |
2,4-dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile |
InChI |
InChI=1S/C7HCl2NO2/c8-4-1-5(11)3(2-10)6(9)7(4)12/h1H |
InChI-Schlüssel |
NNGITUHFLCZEKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=C(C1=O)C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)

